N-BOM Protection Enables Regioselective C-Formylation vs. N-H Analog
In the eprosartan synthetic route documented in the Wittenberger paper and drug synthesis databases, the target compound (VI) bearing an N-benzyloxymethyl group undergoes condensation with N-methyl-N-(2-pyridyl)formamide in the presence of butyllithium to afford exclusively the C-5 formylated product. The N-H analog 2-butyl-4-iodoimidazole-5-carbaldehyde (VII, CAS 146771-83-7) is obtained only after acidic deprotection of VI. Direct formylation of VII is not employed in the published route, because the free NH would be deprotonated under the strongly basic conditions, leading to competing N-formylation or decomposition [1]. The protected intermediate VI thus serves as the sole entry point for clean C-formylation while preserving the iodine at C-4 for subsequent metal-halogen exchange.
| Evidence Dimension | Regioselectivity of formylation (C-5 vs. N-formylation) |
|---|---|
| Target Compound Data | Exclusive C-5 formylation via N-BOM-protected imidazole (VI) as described in the eprosartan synthetic sequence [1]. |
| Comparator Or Baseline | N-unprotected analog (VII, CAS 146771-83-7) would possess a free NH susceptible to deprotonation and competing N-formylation under BuLi/THF conditions. |
| Quantified Difference | Not quantified in available sources; selectivity is inferred from the synthetic sequence design. |
| Conditions | Condensation with N-methyl-N-(2-pyridyl)formamide, BuLi, THF [1]. |
Why This Matters
For laboratories synthesizing eprosartan or related 1,5-disubstituted imidazoles, the N-BOM protected intermediate is the mandatory starting material to achieve correct C-formylation regiochemistry without side-product formation.
- [1] Drug Synthesis Database. 1-[(benzyloxy)methyl]-2-butyl-4-iodo-1H-imidazole-5-carbaldehyde. Available at: https://data.yaozh.com/hhw/detail?id=938909&type=fzk (Accessed 2026-04-28). View Source
